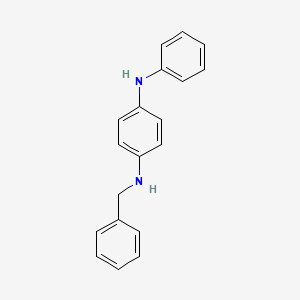![molecular formula C18H12O B14721332 2-Phenylnaphtho[1,2-B]furan CAS No. 14385-53-6](/img/structure/B14721332.png)
2-Phenylnaphtho[1,2-B]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylnaphtho[1,2-B]furan is a polycyclic aromatic compound that consists of a naphthalene ring fused with a furan ring and a phenyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylnaphtho[1,2-B]furan can be achieved through several methods. One common approach involves the cyclization of 2-naphthol with phenacyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
Another method involves the use of a one-pot three-component reaction between Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine. This reaction proceeds under mild conditions and provides the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Phenylnaphtho[1,2-B]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-Phenylnaphtho[1,2-B]furan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2-Phenylnaphtho[1,2-B]furan involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, it may inhibit specific enzymes or receptors, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-B]furan: Another polycyclic aromatic compound with a similar structure but different fusion pattern.
Phenylbenzofuran: Contains a benzofuran ring with a phenyl group, similar in structure but with different properties.
Uniqueness
2-Phenylnaphtho[1,2-B]furan is unique due to its specific fusion pattern and the presence of both naphthalene and furan rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
14385-53-6 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-phenylbenzo[g][1]benzofuran |
InChI |
InChI=1S/C18H12O/c1-2-7-14(8-3-1)17-12-15-11-10-13-6-4-5-9-16(13)18(15)19-17/h1-12H |
InChI Key |
QWCZUUROBYBSPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


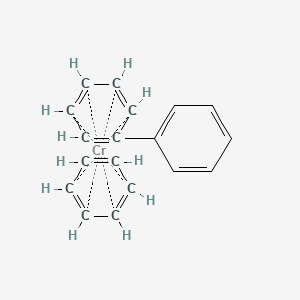

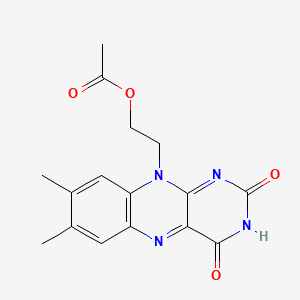
![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
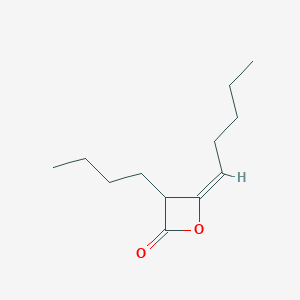
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)
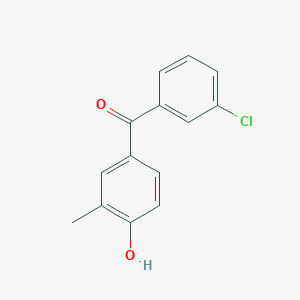
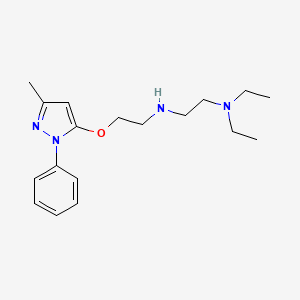
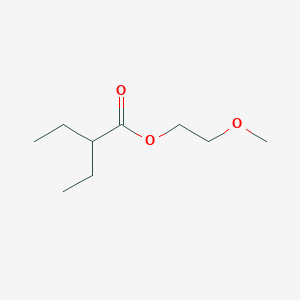
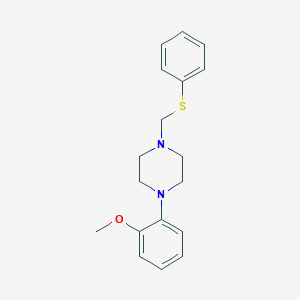
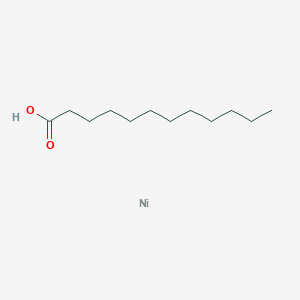
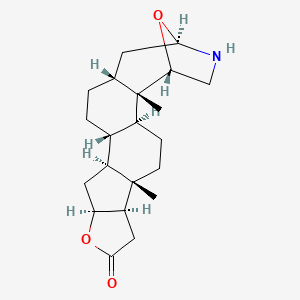
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
